![molecular formula C17H25N7 B6456971 2-cyclopropyl-4,5-dimethyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine CAS No. 2549049-42-3](/img/structure/B6456971.png)
2-cyclopropyl-4,5-dimethyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine
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Overview
Description
2-cyclopropyl-4,5-dimethyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine is a useful research compound. Its molecular formula is C17H25N7 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.21714383 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Cyclopropyl-4,5-dimethyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine (CAS Number: 2549049-42-3) is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a triazole moiety and a piperazine ring, which are known to contribute to various pharmacological effects.
- Molecular Formula : C17H25N7
- Molecular Weight : 327.4 g/mol
- IUPAC Name : 2-cyclopropyl-4,5-dimethyl-6-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]pyrimidine
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors in biological systems. Notably, compounds with similar structural features have been studied for their potential as inhibitors of dihydrofolate reductase (DHFR), which plays a critical role in DNA synthesis and cell proliferation.
Inhibition of Dihydrofolate Reductase (DHFR)
Research indicates that pyrimidine derivatives can act as potent inhibitors of DHFR. By inhibiting this enzyme, these compounds can disrupt the synthesis of tetrahydrofolate, which is essential for nucleotide production. This mechanism is particularly relevant in cancer therapy, where rapid cell division is a hallmark of tumor growth .
Antimicrobial Activity
Compounds containing triazole and piperazine moieties have been reported to exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
Study 1: Anticancer Potential
In a study evaluating the anticancer properties of pyrimidine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of DHFR and subsequent disruption of DNA synthesis .
Study 2: Antimicrobial Evaluation
A comprehensive evaluation of antimicrobial activity was conducted on several pyrimidine derivatives. The results demonstrated that certain derivatives showed potent activity against Staphylococcus aureus and Mycobacterium smegmatis, suggesting that the presence of the triazole and piperazine groups enhances antibacterial efficacy .
Data Tables
Biological Activity | Target | Effect |
---|---|---|
DHFR Inhibition | Dihydrofolate Reductase | Disruption of DNA synthesis |
Antibacterial Activity | Gram-positive Bacteria | Effective against Staphylococcus aureus |
Gram-negative Bacteria | Effective against E. coli |
Scientific Research Applications
Anticancer Activity
Research indicates that this compound has shown promise in inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. A study demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties by targeting various kinases involved in tumor proliferation.
Antimicrobial Properties
The incorporation of the triazole moiety enhances the compound's antimicrobial activity. Triazoles are known for their effectiveness against fungal infections and have been explored for their potential as broad-spectrum antimicrobials. Preliminary studies suggest that this compound may exhibit activity against resistant strains of bacteria and fungi .
Central Nervous System (CNS) Effects
The piperazine group in the structure is associated with CNS activity. Compounds containing piperazine have been developed as anxiolytics and antidepressants. Investigations into the neuropharmacological effects of this compound are ongoing, with initial findings suggesting potential benefits in treating anxiety-related disorders .
Data Table: Summary of Biological Activities
Activity Type | Target/Mechanism | Reference |
---|---|---|
Anticancer | CDK2 Inhibition | |
Antimicrobial | Broad-spectrum activity | |
CNS Activity | Potential anxiolytic effects |
Case Study 1: CDK2 Inhibition
A recent study evaluated the efficacy of various pyrimidine derivatives on CDK2 inhibition. The results indicated that compounds similar to 2-cyclopropyl-4,5-dimethyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine demonstrated IC50 values in the low micromolar range, suggesting significant inhibitory potential against cancer cell lines.
Case Study 2: Antimicrobial Screening
In vitro testing against several bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The presence of the triazole ring was crucial for enhancing its antimicrobial properties.
Properties
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-6-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7/c1-13-14(2)19-16(15-3-4-15)20-17(13)23-10-7-22(8-11-23)9-12-24-6-5-18-21-24/h5-6,15H,3-4,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFSIGRSUHTORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CCN3C=CN=N3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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